molecular formula C12H14Cl2N2O B2947571 1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine CAS No. 330601-49-5

1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine

Cat. No. B2947571
CAS RN: 330601-49-5
M. Wt: 273.16
InChI Key: RJCXEMSJCSMCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-piperazine hydrochloride is a useful organic compound for research related to life sciences . It has affinity for the dopamine D3 receptor in the nanomolar range, which may be due to its piperazine structure . This drug is believed to work by blocking serotonin receptors in the brain and spinal cord .


Molecular Structure Analysis

The molecular formula of 1-(2-Chlorophenyl)-piperazine hydrochloride is C10H14Cl2N2 . Its molecular weight is 233.14 .

Scientific Research Applications

Pharmacological Insights and Receptor Interactions

Research has illuminated the pharmacological landscape of related piperazine derivatives, noting their interactions with neurotransmitter receptors, which could infer the applications of 1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine. For instance, studies on 1-(m-Chlorophenyl)piperazine, a structurally related compound, have demonstrated significant inhibitory effects on serotonin binding to rat brain receptors, suggesting serotonin receptor agonist properties (Fuller et al., 1981). Furthermore, 1-(m-Chlorophenyl)piperazine's interaction with multiple serotonergic receptors was explored, offering insights into its complex neuropsychopharmacological profile (Hamik & Peroutka, 1989).

Analytical and Forensic Applications

The development of analytical methods for detecting piperazine derivatives in forensic samples has significant implications for the scientific community. A study proposed a rapid and portable electrochemical method for detecting 1-(3-chlorophenyl)piperazine, showcasing the potential for similar applications in monitoring and identifying derivatives like 1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine (Silva et al., 2021).

Synthetic and Chemical Development

The synthetic pathways to create piperazine derivatives, including 1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine, are crucial for pharmaceutical intermediates and other applications. Research detailing the synthesis of related compounds provides a foundation for developing efficient, high-yield methods for producing such chemicals (Quan, 2006).

properties

IUPAC Name

2-chloro-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-7-5-15(6-8-16)11-4-2-1-3-10(11)14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCXEMSJCSMCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.